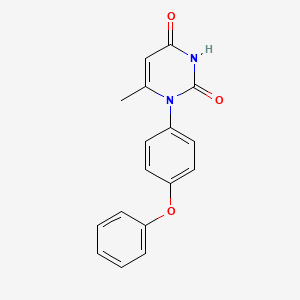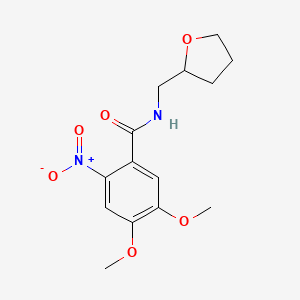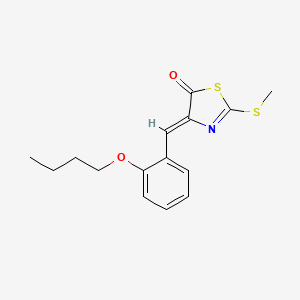
5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide, also known as AZD-8797, is a chemical compound that has been extensively studied for its therapeutic potential in various diseases. This compound belongs to the class of sulfonamide drugs and has been found to exhibit promising results in preclinical studies.
Scientific Research Applications
5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been studied for its therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular diseases. In preclinical studies, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been found to have a protective effect on the heart by reducing oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide involves the inhibition of the enzyme 12-lipoxygenase (12-LOX). 12-LOX is an enzyme that is involved in the production of pro-inflammatory mediators and is upregulated in various diseases, including cancer, inflammation, and cardiovascular diseases. By inhibiting 12-LOX, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide reduces the production of pro-inflammatory mediators and promotes apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been found to exhibit potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Furthermore, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been found to have a protective effect on the heart by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide is its potent anti-inflammatory and anti-cancer effects, making it a promising therapeutic agent for various diseases. Additionally, 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide has been found to have a good safety profile in preclinical studies. However, one limitation of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of 12-LOX, which may have improved efficacy and fewer side effects compared to 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide. Additionally, the therapeutic potential of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide in other diseases, such as neurodegenerative diseases and metabolic disorders, should be explored. Furthermore, the development of novel drug delivery systems for 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide may improve its bioavailability and efficacy.
Synthesis Methods
The synthesis of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide involves the reaction of 5-(1-azepanylcarbonyl)-2-methylbenzenesulfonamide with phenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, resulting in the formation of 5-(1-azepanylcarbonyl)-2-methyl-N-phenylbenzenesulfonamide. The purity of the compound is typically achieved through recrystallization and column chromatography.
properties
IUPAC Name |
5-(azepane-1-carbonyl)-2-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-11-12-17(20(23)22-13-7-2-3-8-14-22)15-19(16)26(24,25)21-18-9-5-4-6-10-18/h4-6,9-12,15,21H,2-3,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPUEISOXTZUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCCC2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5101189.png)
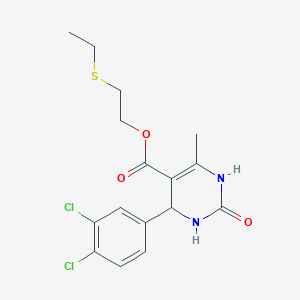
![2,4-dimethyl-N-[(5-phenyl-2-furyl)methyl]-3-furamide](/img/structure/B5101195.png)
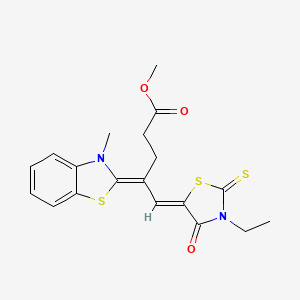
![N-cyclopropyl-3-{[1-(2,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5101205.png)
![1-(2-methylphenyl)-4-[1-(phenoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5101213.png)
![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5101219.png)
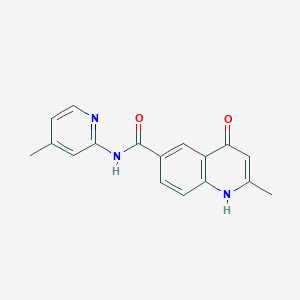
![2,4-dimethyl-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5101235.png)
![2-imino-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B5101244.png)

